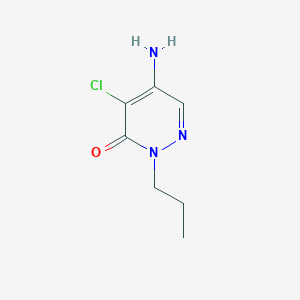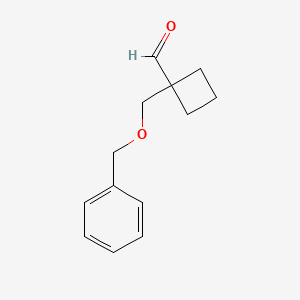
1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 204.26 g/mol . This compound is characterized by a cyclobutane ring substituted with a benzyloxy methyl group and an aldehyde functional group. It is known for its unique reactivity and selectivity, making it valuable in various chemical applications.
Vorbereitungsmethoden
The synthesis of 1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Benzyloxy Methyl Group: This step involves the protection of the hydroxyl group using benzyl chloride in the presence of a base.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic conditions, appropriate solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. The benzyloxy group can undergo cleavage reactions, releasing benzyl alcohol. These reactions are facilitated by specific enzymes or catalysts, depending on the application.
Vergleich Mit ähnlichen Verbindungen
1-((Benzyloxy)methyl)cyclobutane-1-carbaldehyde can be compared with similar compounds such as:
Cyclobutane-1-carbaldehyde: Lacks the benzyloxy methyl group, making it less reactive in certain substitution reactions.
1-((Methoxy)methyl)cyclobutane-1-carbaldehyde: Contains a methoxy group instead of a benzyloxy group, leading to different reactivity and selectivity.
1-((Benzyloxy)methyl)cyclopentane-1-carbaldehyde: Contains a cyclopentane ring instead of a cyclobutane ring, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct reactivity and selectivity in various chemical reactions.
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
1-(phenylmethoxymethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C13H16O2/c14-10-13(7-4-8-13)11-15-9-12-5-2-1-3-6-12/h1-3,5-6,10H,4,7-9,11H2 |
InChI-Schlüssel |
OIYXTSKKLRXBJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(COCC2=CC=CC=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


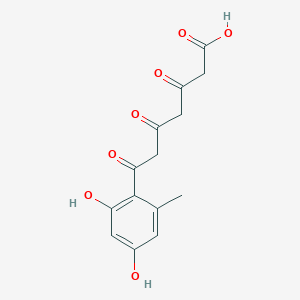
![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)

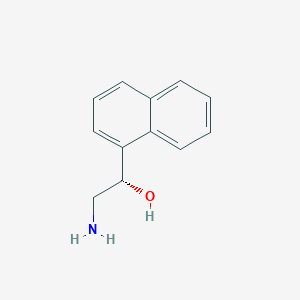

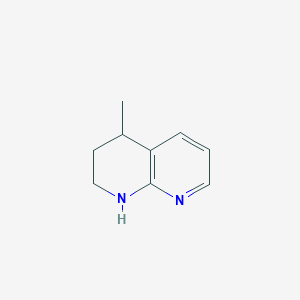
![3-Methyl-isoxazolo[4,5-C]pyridine](/img/structure/B13028614.png)
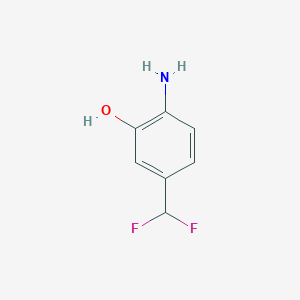

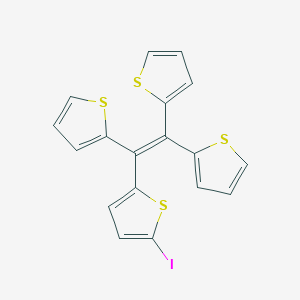
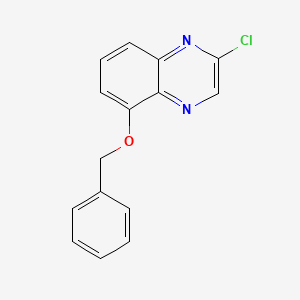

![3-(2-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13028649.png)
